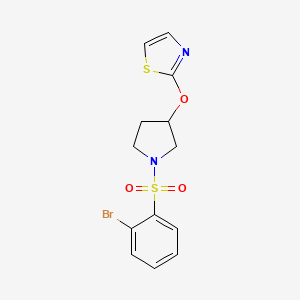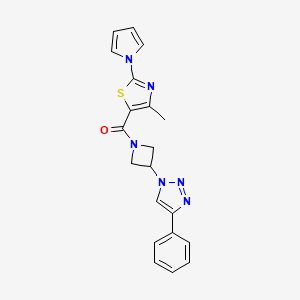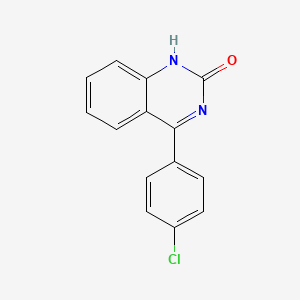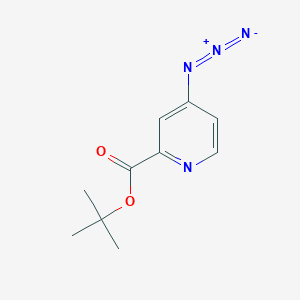![molecular formula C19H19N5O4 B2953562 Methyl 2-(6-benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate CAS No. 899384-21-5](/img/no-structure.png)
Methyl 2-(6-benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Synthesis Analysis
Imidazole compounds can be synthesized through a variety of methods. For instance, a general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine has been reported .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole compounds are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Wissenschaftliche Forschungsanwendungen
Electrosynthesis and Electrochemical Applications
- Electrosynthesis of Imidazole Derivatives: Research conducted by Nasirizadeh et al. (2013) details the electrosynthesis of an imidazole derivative, specifically 4-(1H-benzo[d]imidazol-2-ylthio)-5-methylbenze-1,2-diol. This process involves constructing an imidazole derivative multi-wall carbon nanotube modified glassy carbon electrode (IMWCNT-GCE), which serves as an effective bifunctional electrocatalyst for the oxidation of ascorbic acid and adrenaline. The study highlights the potential for electrochemically synthesized imidazole derivatives in analytical applications, suggesting a pathway for the utilization of "Methyl 2-(6-benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate" in similar electrochemical settings (Nasirizadeh et al., 2013).
Synthetic Pathways and Chemical Transformations
- Facile Route to Imidazoquinolines: A study by Iminov et al. (2008) explores the synthesis of imidazo[1,2-a]quinoline derivatives via a domino reaction, offering insights into the synthetic pathways that could be relevant for manipulating "Methyl 2-(6-benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate" for the development of novel compounds with potential pharmaceutical or material science applications (Iminov et al., 2008).
Catalytic Properties and Reactions
- N-Heterocyclic Carbenes in Transesterification: Research by Grasa et al. (2002) on N-heterocyclic carbenes (NHC) as catalysts in transesterification reactions between esters and alcohols could provide a foundational understanding for employing "Methyl 2-(6-benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate" in catalytic processes, especially in the context of organic synthesis and material chemistry (Grasa et al., 2002).
Antimicrobial and Antioxidant Activities
- Antimicrobial and Antioxidant Derivatives: The synthesis and evaluation of new compounds for their antimicrobial and antioxidant activities, as explored by El-Kalyoubi et al. (2015) and Alp et al. (2015), underscore the potential of structurally related imidazole and benzimidazole derivatives in medicinal chemistry. This suggests avenues for the application of "Methyl 2-(6-benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate" in the development of new therapeutic agents (El-Kalyoubi et al., 2015), (Alp et al., 2015).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 2-(6-benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate involves the condensation of 6-benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-amine with methyl 2-bromoacetate followed by deprotection of the resulting intermediate.", "Starting Materials": [ "6-benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-amine", "Methyl 2-bromoacetate", "Sodium hydride", "Methanol", "Chloroform" ], "Reaction": [ "Step 1: To a solution of 6-benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-amine (1.0 equiv) in dry methanol, add sodium hydride (1.2 equiv) and stir for 30 minutes at room temperature.", "Step 2: Add methyl 2-bromoacetate (1.1 equiv) to the reaction mixture and stir for 24 hours at room temperature.", "Step 3: Quench the reaction with water and extract with chloroform.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Step 5: Purify the crude product by column chromatography to obtain Methyl 2-(6-benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate." ] } | |
CAS-Nummer |
899384-21-5 |
Produktname |
Methyl 2-(6-benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate |
Molekularformel |
C19H19N5O4 |
Molekulargewicht |
381.392 |
IUPAC-Name |
methyl 2-(6-benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate |
InChI |
InChI=1S/C19H19N5O4/c1-12-9-23-15-16(20-18(23)22(12)10-13-7-5-4-6-8-13)21(2)19(27)24(17(15)26)11-14(25)28-3/h4-9H,10-11H2,1-3H3 |
InChI-Schlüssel |
PPMDDPINFFRUAS-UHFFFAOYSA-N |
SMILES |
CC1=CN2C3=C(N=C2N1CC4=CC=CC=C4)N(C(=O)N(C3=O)CC(=O)OC)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2953480.png)
![5-(2-oxo-2-phenylethyl)-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2953481.png)
![2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2953482.png)
![N-(2,4-difluorophenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2953484.png)
![N-butyl-5-[(3-chlorobenzoyl)amino]-N-methyl-2-piperazin-1-ylnicotinamide](/img/structure/B2953486.png)
![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2953487.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2953489.png)

![5-chloro-6-hydroxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide](/img/structure/B2953494.png)




![2-[[1-(4-Methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2953502.png)